molecular formula C20H18O5 B11308576 {4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid

{4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid

Cat. No.: B11308576
M. Wt: 338.4 g/mol
InChI Key: WALNDHXVVVMSNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes a chromen-2-one core substituted with a methyl group, a benzyl ether, and an acetic acid moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Benzyl Ether Group: The benzyl ether group can be introduced through a Williamson ether synthesis, where the chromen-2-one derivative is reacted with 3-methylbenzyl bromide in the presence of a base such as potassium carbonate.

    Acetic Acid Substitution:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, potentially converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetic acid moiety, where the carboxyl group can be replaced with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Benzyl alcohol or benzaldehyde derivatives.

    Reduction: Hydroxylated chromen-2-one derivatives.

    Substitution: Various substituted acetic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic chemistry, {4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new organic compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural similarity to naturally occurring bioactive molecules. It may exhibit anti-inflammatory, antioxidant, or antimicrobial properties, making it a candidate for drug development and pharmacological studies.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, dyes, and polymers. Its ability to undergo various chemical reactions makes it a valuable building block for the synthesis of high-performance materials.

Mechanism of Action

The biological activity of {4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid is likely mediated through its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes or scavenge free radicals, thereby exerting antioxidant effects. The exact mechanism of action would depend on the specific biological context and requires further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A naturally occurring compound with a similar chromen-2-one core but lacking the benzyl ether and acetic acid substitutions.

    Warfarin: A well-known anticoagulant that also contains a chromen-2-one core but with different substituents.

    Umbelliferone: Another chromen-2-one derivative with hydroxyl and methyl groups.

Uniqueness

What sets {4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid apart is its specific substitution pattern, which imparts unique chemical reactivity and potential biological activity. The presence of the benzyl ether and acetic acid groups allows for diverse functionalizations and interactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

IUPAC Name

2-[4-methyl-7-[(3-methylphenyl)methoxy]-2-oxochromen-3-yl]acetic acid

InChI

InChI=1S/C20H18O5/c1-12-4-3-5-14(8-12)11-24-15-6-7-16-13(2)17(10-19(21)22)20(23)25-18(16)9-15/h3-9H,10-11H2,1-2H3,(H,21,22)

InChI Key

WALNDHXVVVMSNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC3=C(C=C2)C(=C(C(=O)O3)CC(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.